![molecular formula C12H13N B12544971 5-methyl-2,3-dihydro-1H-pyrrolo[1,2-a]indole CAS No. 146852-07-5](/img/structure/B12544971.png)
5-methyl-2,3-dihydro-1H-pyrrolo[1,2-a]indole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-methyl-2,3-dihydro-1H-pyrrolo[1,2-a]indole is a heterocyclic compound that belongs to the pyrroloindole family. This compound is characterized by a fused ring system consisting of a pyrrole ring and an indole ring. It is a significant structure in medicinal chemistry due to its presence in various natural products and its potential pharmacological properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-methyl-2,3-dihydro-1H-pyrrolo[1,2-a]indole can be achieved through several methods. One common approach involves the intramolecular cyclization of suitable precursors. For instance, heating nitriles with nickel-aluminum alloy in aqueous acetic acid can yield the corresponding aldehydes, which can then be converted into the desired pyrroloindole compound .
Industrial Production Methods
Industrial production methods for this compound often involve optimizing the reaction conditions to achieve higher yields and purity. The use of transition-metal-free strategies and solid-phase synthesis techniques are explored to enhance the efficiency and scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions
5-methyl-2,3-dihydro-1H-pyrrolo[1,2-a]indole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert it into dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the pyrroloindole scaffold
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions.
Major Products Formed
The major products formed from these reactions include quinones, dihydro derivatives, and substituted pyrroloindoles, which can exhibit diverse biological activities .
Aplicaciones Científicas De Investigación
5-methyl-2,3-dihydro-1H-pyrrolo[1,2-a]indole has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and natural product analogs.
Biology: The compound is studied for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Research focuses on its role as a lead compound in drug discovery, particularly for targeting specific enzymes and receptors.
Industry: It is used in the development of novel materials and as a precursor for the synthesis of dyes and pigments
Mecanismo De Acción
The mechanism of action of 5-methyl-2,3-dihydro-1H-pyrrolo[1,2-a]indole involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit specific enzymes by binding to their active sites, thereby blocking their catalytic activity. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing various cellular pathways .
Comparación Con Compuestos Similares
Similar Compounds
2,3-dihydro-1H-pyrrolo[3,4-b]indole: Another pyrroloindole derivative with similar structural features.
1H-pyrrolo[2,3-b]indole: A related compound with a different ring fusion pattern.
Pyrrolo[1,2-a]pyrazine: A compound with a similar pyrrole ring but fused with a pyrazine ring.
Uniqueness
5-methyl-2,3-dihydro-1H-pyrrolo[1,2-a]indole is unique due to its specific substitution pattern and the resulting pharmacological properties. Its methyl group at the 5-position and the dihydro nature of the compound contribute to its distinct chemical reactivity and biological activity .
Propiedades
Número CAS |
146852-07-5 |
|---|---|
Fórmula molecular |
C12H13N |
Peso molecular |
171.24 g/mol |
Nombre IUPAC |
8-methyl-2,3-dihydro-1H-pyrrolo[1,2-a]indole |
InChI |
InChI=1S/C12H13N/c1-9-4-2-5-10-8-11-6-3-7-13(11)12(9)10/h2,4-5,8H,3,6-7H2,1H3 |
Clave InChI |
YSZRMPAYWRWLEH-UHFFFAOYSA-N |
SMILES canónico |
CC1=C2C(=CC=C1)C=C3N2CCC3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(S)-(-)-[(S)-2-DI(3,5-Xylyl)phosphinoferrocenyl][2-DI(4-trifluoromethylphenyl)phosphinophenyl]methanol](/img/structure/B12544891.png)
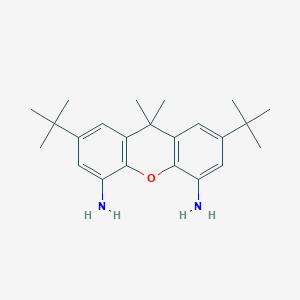
![N-[2-(Methoxyimino)ethyl]-4-(trifluoromethyl)pyridine-3-carboxamide](/img/structure/B12544906.png)
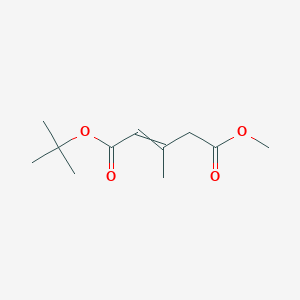
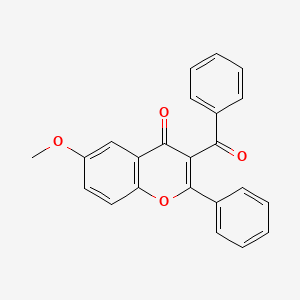
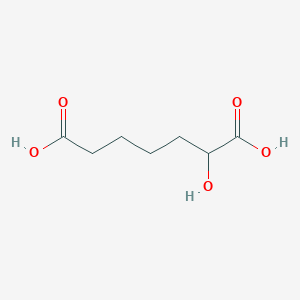


![Benzenamine, N-(hexahydro-1H-pyrrolo[1,2-c][1,3]thiazin-1-ylidene)-](/img/structure/B12544939.png)
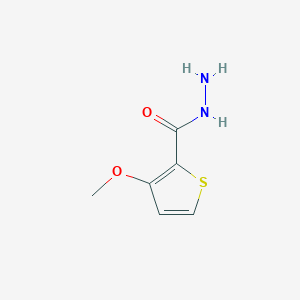
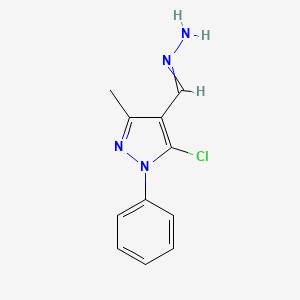
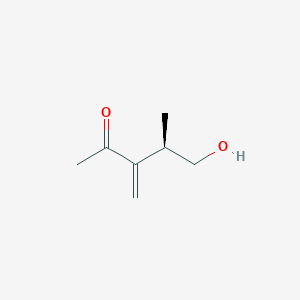

![1-hydroxy-1-(6-phenoxy-2,3-dihydro-1H-pyrrolo[1,2-a]indol-3-yl)urea](/img/structure/B12544967.png)
